molecular formula C9H20ClNO B6189968 3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride CAS No. 2680528-08-7

3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride

Cat. No. B6189968
CAS RN: 2680528-08-7
M. Wt: 193.7
InChI Key:
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Description

3-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride, commonly referred to as PCHH, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and organic solvents. PCHH has a molecular weight of 189.6 g/mol and a melting point of 83-86 °C. It is a useful intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and other organic compounds. PCHH is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of PCHH is not fully understood. However, it is believed to act as an acid-base catalyst, which facilitates the formation of a new bond between two molecules. This new bond can then be used in the synthesis of new compounds. Additionally, PCHH can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then be used in the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of PCHH are not well understood. However, it has been suggested that PCHH may interact with certain enzymes and receptors in the body, which could potentially lead to physiological effects. Additionally, PCHH has been shown to be non-toxic and non-irritating in animal studies, suggesting that it is safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using PCHH in laboratory experiments include its low cost, ease of synthesis, and its non-toxic and non-irritating properties. Additionally, PCHH is a versatile reagent that can be used in a variety of organic synthesis reactions. However, there are some limitations to using PCHH in laboratory experiments. For example, PCHH is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, PCHH is not very stable in the presence of light and heat, and it can decompose over time.

Future Directions

The future directions for research on PCHH are numerous. Future research could focus on the biochemical and physiological effects of PCHH, as well as its potential applications in drug development and other organic synthesis reactions. Additionally, further research could be conducted to improve the stability of PCHH in the presence of light and heat, as well as to develop methods for increasing its solubility in water. Finally, research could be conducted to develop new and improved synthesis methods for PCHH.

Synthesis Methods

PCHH is synthesized from cyclohexan-1-amine and propan-2-yl chloride in a two-step process. In the first step, cyclohexan-1-amine is reacted with propan-2-yl chloride in the presence of a base, such as pyridine or triethylamine, to form an intermediate compound. In the second step, the intermediate is treated with hydrochloric acid to form PCHH. The reaction is typically conducted at room temperature and is typically complete within a few hours.

Scientific Research Applications

PCHH has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in peptide synthesis, and as a ligand in coordination chemistry. In addition, PCHH has been used in the development of novel drugs, agrochemicals, and other organic compounds. It has also been used as a model compound to study the mechanisms of organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride involves the reaction of cyclohexanone with propan-2-ol to form 3-(propan-2-yloxy)cyclohexanone, which is then reacted with ammonia to form 3-(propan-2-yloxy)cyclohexan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Propan-2-ol", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with propan-2-ol in the presence of an acid catalyst to form 3-(propan-2-yloxy)cyclohexanone.", "Step 2: 3-(Propan-2-yloxy)cyclohexanone is then reacted with ammonia in the presence of a reducing agent to form 3-(propan-2-yloxy)cyclohexan-1-amine.", "Step 3: 3-(Propan-2-yloxy)cyclohexan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt of 3-(propan-2-yloxy)cyclohexan-1-amine." ] }

CAS RN

2680528-08-7

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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